molecular formula C17H24N2O3 B14129853 Benzyl 3-oxo-4-(pentan-3-yl)piperazine-1-carboxylate

Benzyl 3-oxo-4-(pentan-3-yl)piperazine-1-carboxylate

Katalognummer: B14129853
Molekulargewicht: 304.4 g/mol
InChI-Schlüssel: LNCYSMDLMTZZFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl 3-oxo-4-(pentan-3-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C17H24N2O3 and a molecular weight of 304.38 g/mol . This compound is characterized by its piperazine ring, which is substituted with a benzyl group, a ketone group, and a pentan-3-yl group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of Benzyl 3-oxo-4-(pentan-3-yl)piperazine-1-carboxylate involves several steps. One common method includes the reaction of piperazine with benzyl chloroformate in the presence of a base to form the benzyl piperazine intermediate. This intermediate is then reacted with pentan-3-one under acidic conditions to introduce the ketone group . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

Benzyl 3-oxo-4-(pentan-3-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Benzyl 3-oxo-4-(pentan-3-yl)piperazine-1-carboxylate is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Benzyl 3-oxo-4-(pentan-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Vergleich Mit ähnlichen Verbindungen

Benzyl 3-oxo-4-(pentan-3-yl)piperazine-1-carboxylate can be compared with other piperazine derivatives, such as:

Eigenschaften

Molekularformel

C17H24N2O3

Molekulargewicht

304.4 g/mol

IUPAC-Name

benzyl 3-oxo-4-pentan-3-ylpiperazine-1-carboxylate

InChI

InChI=1S/C17H24N2O3/c1-3-15(4-2)19-11-10-18(12-16(19)20)17(21)22-13-14-8-6-5-7-9-14/h5-9,15H,3-4,10-13H2,1-2H3

InChI-Schlüssel

LNCYSMDLMTZZFI-UHFFFAOYSA-N

Kanonische SMILES

CCC(CC)N1CCN(CC1=O)C(=O)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.